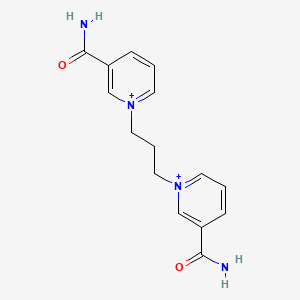![molecular formula C16H17N3O2 B12487641 4-[(E)-(4-phenoxyphenyl)diazenyl]morpholine](/img/structure/B12487641.png)
4-[(E)-(4-phenoxyphenyl)diazenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine is an organic compound characterized by the presence of a diazenyl group (-N=N-) linking a phenoxyphenyl moiety to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine typically involves the diazotization of aniline derivatives followed by coupling with morpholine. A common synthetic route includes:
Diazotization: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with morpholine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the diazenyl linkage, converting it into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Phenoxyphenyl oxides and morpholine oxides.
Reduction: Phenoxyphenylamines and morpholine derivatives.
Substitution: Halogenated phenoxyphenyl derivatives and substituted morpholine compounds.
Scientific Research Applications
4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine involves its interaction with specific molecular targets. For instance, it has been identified as an activator of adenosine kinase in Trypanosoma brucei rhodesiense . This interaction leads to hyperactivation of the enzyme, disrupting the parasite’s purine salvage pathway and ultimately causing its death.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-Phenyldiazenyl]phenyl methacrylate
- 4-[(E)-(4-Methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine
- (E)-4-(2-(4-(diethylamino)phenyl)diazen-1-ium-1-yl)benzenesulfonate
Uniqueness
4-[(1E)-2-(4-phenoxyphenyl)diazen-1-yl]morpholine is unique due to its specific structural features, such as the phenoxyphenyl moiety and the morpholine ring, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme activator, particularly in the context of antitrypanosomal activity, sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
morpholin-4-yl-(4-phenoxyphenyl)diazene |
InChI |
InChI=1S/C16H17N3O2/c1-2-4-15(5-3-1)21-16-8-6-14(7-9-16)17-18-19-10-12-20-13-11-19/h1-9H,10-13H2 |
InChI Key |
NFGNSXKUHXBPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[(phenylacetyl)oxy]acetamide](/img/structure/B12487564.png)
![2-{[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol](/img/structure/B12487566.png)
![Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate](/img/structure/B12487569.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide](/img/structure/B12487576.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12487584.png)

![1-Methyl-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B12487588.png)
![2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B12487599.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12487601.png)
![1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B12487606.png)
iron](/img/structure/B12487613.png)
![4-[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12487629.png)
![1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B12487631.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12487648.png)
